molecular formula C10H18N2O3 B2743646 tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate CAS No. 944728-08-9

tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate

Cat. No. B2743646
CAS RN: 944728-08-9
M. Wt: 214.265
InChI Key: QAZQYXLZGZFSRM-UHFFFAOYSA-N
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Description

“tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate” is a chemical compound with the CAS Number: 944728-08-9 and a linear formula of C10H18N2O3 . It has a molecular weight of 214.26 .


Molecular Structure Analysis

The InChI code for “tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate” is 1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Peptide Synthesis

The presence of a carbamate group in tert-butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate suggests its potential use as a protecting group for the amine functionality in peptide synthesis. This protective strategy is crucial in the stepwise assembly of peptides, where specific amino acids need to be selectively protected to prevent unwanted side reactions during chain elongation.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “tert-Butyl[(5-oxopyrrolidin-2-yl)methyl]carbamate” can be found on the Sigma-Aldrich website . It’s crucial to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[(5-oxopyrrolidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-6-7-4-5-8(13)12-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZQYXLZGZFSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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